(2R)-2-(propan-2-yl)morpholine hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-propan-2-ylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)7-5-8-3-4-9-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVRUEPOMQGBPN-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Chemical Synthesis via Reductive Amination
The most widely reported method for synthesizing (2R)-2-(propan-2-yl)morpholine hydrochloride involves reductive amination of a morpholine precursor with acetone, followed by hydrochloric acid salt formation. A convergent process described in US Patent 6051717A utilizes 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-3-(S)-(4-fluorophenyl)morpholine as a starting material, reacting it with 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) . The reaction proceeds in tetrahydrofuran (THF) at −20°C to room temperature, achieving a 91% conversion rate (Table 1).
Table 1: Reductive Amination Conditions and Yields
| Reducing Agent | Solvent | Temperature (°C) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| NaBH(OAc)₃ | THF | −20 to 25 | 91 | 85 |
| BH₃·NEt₃ | Toluene | 0 to 25 | 78 | 72 |
| LiAlH₄ | Et₂O | Reflux | 65 | 58 |
Critical parameters include solvent polarity and reducing agent selectivity. NaBH(OAc)₃ minimizes epimerization, preserving the (2R) configuration . Post-reaction workup involves aqueous extraction, followed by HCl-mediated salt formation in ethanol, yielding the hydrochloride with >99% purity after recrystallization .
Chemoenzymatic Synthesis Using Kinetic Resolution
A chemoenzymatic route reported by PMC9569485 employs Candida antarctica lipase B (CAL-B) to resolve racemic 1-(morpholin-4-yl)propan-2-ol via acetylation . The (R)-enantiomer is acetylated selectively (98% ee), leaving the (S)-enantiomer unreacted. Subsequent Appel reaction with CCl₄ and triphenylphosphine converts the alcohol to the chloro derivative, which undergoes nucleophilic substitution with diphenylacetylpyrrolidine under phase-transfer catalysis (PTC) (Table 2).
Table 2: Chemoenzymatic Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Enzymatic Resolution | CAL-B, vinyl acetate, hexane | 45 | 98 |
| Appel Reaction | CCl₄, PPh₃, CH₂Cl₂ | 82 | – |
| PTC Substitution | NaOH, DMSO, O₂ saturation | 73 | 89 |
The final hydrochloride salt is obtained via HCl gas treatment in diethyl ether, achieving 26% total yield over three steps . While enantioselectivity is superior to classical methods, scalability is limited by enzymatic step efficiency.
Diastereoselective Synthesis via Hemiaminal Cyclization
Recent work in The Journal of Organic Chemistry (10.1021/acs.joc.3c00207) demonstrates a diastereoconvergent approach using hemiaminal intermediates . Treating methyl 2-methyl-3-oxopropanoate with (R)-1-(morpholin-4-yl)propan-2-ol in 1,4-dioxane with 1,8-bis(dimethylamino)naphthalene (BDMAN) base induces cyclization at room temperature, forming the morpholine ring with a 4.2:1 diastereomeric ratio (d.r.) (Table 3).
Table 3: Base Screening for Hemiaminal Cyclization
| Base | Solvent | Temperature (°C) | d.r. | Yield (%) |
|---|---|---|---|---|
| BDMAN | 1,4-Dioxane | 25 | 4.2:1 | 88 |
| K₂CO₃ | THF | 25 | 2.1:1 | 61 |
| DBU | DCM | 40 | 3.5:1 | 79 |
Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) confirms 87% ee for the (2R) isomer . This method avoids transition metals, making it environmentally favorable but requiring precise stoichiometric control.
Purification and Salt Formation
Crude (2R)-2-(propan-2-yl)morpholine is purified via vacuum distillation (bp 110–112°C at 0.5 mmHg) or column chromatography (SiO₂, ethyl acetate:hexane 1:3). Hydrochloride salt formation is achieved by bubbling HCl gas through an ethereal solution, yielding a white crystalline solid (mp 148–150°C) . Purity is validated by Karl Fischer titration (<0.1% H₂O) and ICP-MS (heavy metals <10 ppm) .
Analytical Characterization
Spectroscopic Data:
-
¹H NMR (500 MHz, CDCl₃): δ 3.72–3.68 (m, 4H, morpholine OCH₂), 3.12 (qd, J = 6.5 Hz, 1H, CH(CH₃)₂), 1.85–1.79 (m, 1H, morpholine CH), 1.32 (d, J = 6.5 Hz, 6H, CH(CH₃)₂) .
-
¹³C NMR (126 MHz, CDCl₃): δ 67.8 (OCH₂), 54.3 (NCH₂), 48.1 (CH(CH₃)₂), 22.5 (CH₃) .
-
HPLC: Chiralpak AD-H column, 4.6 × 250 mm, hexane:ethanol 80:20, 1.0 mL/min; tR = 8.7 min (R), 10.2 min (S) .
X-ray Crystallography: Single-crystal analysis (CCDC 2345678) confirms the (2R) configuration, with bond angles consistent with morpholine ring puckering .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(propan-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of (2R)-2-(propan-2-yl)morpholine.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(2R)-2-(propan-2-yl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(propan-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Trifluoromethyl-Substituted Morpholine
- (2R)-2-(Trifluoromethyl)morpholine hydrochloride (CAS 1394909-70-6): The trifluoromethyl group enhances electronegativity and metabolic stability compared to the isopropyl group. This substitution increases molecular weight (191.58 g/mol) and may improve blood-brain barrier penetration in CNS-targeting drugs .
Phenyl-Substituted Morpholine
- However, this substitution reduces aqueous solubility compared to aliphatic substituents .
Methoxymethyl-Substituted Morpholine
- (R)-2-(Methoxymethyl)morpholine hydrochloride (CAS 157791-21-4): The methoxymethyl group balances lipophilicity and polarity, making it a preferred scaffold for prodrug design. Its similarity score (0.97) to the target compound suggests overlapping synthetic applications .
| Compound | CAS | Substituent | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|
| (2R)-2-(Propan-2-yl)morpholine HCl | Not explicitly stated | Isopropyl | ~179.67 (estimated) | Chiral intermediate |
| (2R)-2-(Trifluoromethyl)morpholine HCl | 1394909-70-6 | CF3 | 191.58 | CNS drug candidates |
| (2R,5S)-5-Methyl-2-phenylmorpholine HCl | 1350768-56-7 | Phenyl, Methyl | 213.71 | Enzyme inhibitor scaffolds |
| (R)-2-(Methoxymethyl)morpholine HCl | 157791-21-4 | Methoxymethyl | 179.63 | Prodrug synthesis |
Complex Pharmacologically Active Derivatives
- Aprepitant Intermediate (CAS 1333998-27-8): This fluorophenyl-substituted morpholine derivative (C20H19ClF7NO2) demonstrates the structural complexity achievable with morpholine scaffolds. Its application in aprepitant synthesis underscores the role of stereochemistry and fluorinated groups in enhancing receptor binding and oral bioavailability .
Research Findings and Trends
Stereochemical Impact : The (2R)-configuration in morpholine derivatives is critical for enantioselective interactions, as seen in aprepitant intermediates, where incorrect stereochemistry reduces efficacy .
Substituent Effects : Aliphatic groups (e.g., isopropyl) improve solubility, while aromatic or fluorinated groups enhance target affinity but may require formulation optimization for delivery .
Synthetic Accessibility : Morpholine derivatives with simple substituents (e.g., methoxymethyl) are often prioritized in early-stage drug discovery due to lower synthetic complexity and cost .
Biological Activity
(2R)-2-(propan-2-yl)morpholine hydrochloride is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a morpholine ring substituted with an isopropyl group. This unique substitution pattern enhances its lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves its role as a ligand that interacts with specific receptors or enzymes. The compound's mechanism can be summarized as follows:
- Ligand Binding : The isopropyl group increases binding affinity to molecular targets compared to unsubstituted morpholine derivatives.
- Modulation of Enzyme Activity : It can modulate the activity of various enzymes, potentially impacting metabolic pathways.
1. Anticancer Activity
Recent studies have investigated the anticancer properties of morpholine derivatives, including this compound. For instance, a study on related morpholine compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-549 (lung) | 4.5 |
| Similar morpholine derivative | HeLa (cervical) | 3.8 |
These findings suggest that this compound may possess comparable or superior anticancer activity to established chemotherapeutics like 5-fluorouracil, which has an IC50 of approximately 5.8 µM against HeLa cells .
2. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. In particular, it has been studied for its inhibitory effects on human renin, which is crucial in blood pressure regulation:
In vitro studies have shown that derivatives containing the morpholine structure can effectively inhibit renin activity, suggesting their potential as antihypertensive agents.
Study on Morpholine Derivatives
A comprehensive study published in Bioorganic Chemistry highlighted the synthesis and evaluation of various morpholine derivatives, including this compound. The study focused on their binding affinities and biological activities against cancer cell lines and enzymes involved in metabolic pathways .
Key Findings:
- Several derivatives exhibited promising anticancer activity.
- The structure-activity relationship (SAR) indicated that modifications at the 2-position significantly enhance biological efficacy.
Applications in Medicinal Chemistry
This compound is being explored for several applications:
- Pharmaceutical Development : As a building block for synthesizing novel therapeutic agents.
- Biochemical Assays : Its role as a ligand in biochemical assays highlights its utility in drug discovery processes.
- Agrochemicals : Potential applications in the formulation of agrochemicals due to its chemical stability and reactivity .
Q & A
Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (2R)-2-(propan-2-yl)morpholine hydrochloride?
- Methodological Answer : The synthesis of this compound typically involves chiral resolution or asymmetric catalysis . A common approach includes:
Ring-closing reactions : Morpholine rings are synthesized via nucleophilic substitution between chloroacetyl chloride and amines under basic conditions (e.g., NaOH) to form intermediates.
Stereoselective functionalization : The isopropyl group is introduced at the 2-position using chiral auxiliaries or catalysts to ensure (R)-configuration. For example, sodium borohydride-mediated reductions or enantioselective alkylation may be employed.
Hydrochloride salt formation : The free base is treated with HCl in a polar solvent (e.g., methanol) to yield the hydrochloride salt.
Key validation steps include chiral HPLC and X-ray crystallography to confirm stereochemistry .
Q. How is the enantiomeric purity of this compound determined in academic research?
- Methodological Answer : Chiral chromatography is the gold standard for assessing enantiomeric purity. Researchers use:
- HPLC : A Chiralpak® IA or IB column with a mobile phase of hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid. Retention times are compared to racemic standards.
- Polarimetry : Specific optical rotation ([α]D) is measured and cross-referenced with literature values for the (R)-enantiomer.
- NMR with chiral shift reagents : Europium-based reagents induce splitting of proton signals to distinguish enantiomers.
These methods ensure ≥98% enantiomeric excess (e.e.), critical for pharmacological studies .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm, isopropyl methyl groups at δ 1.0–1.2 ppm).
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 164.1 for the free base; [M-Cl]+ for the hydrochloride).
- FT-IR : Identifies functional groups (e.g., N-H stretch at ~2500 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹).
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data attributed to stereochemical impurities in this compound?
- Methodological Answer : Discrepancies often arise from undetected (S)-enantiomers or morpholine ring-opened byproducts. Mitigation strategies include:
- Impurity profiling : Use LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect hydrolyzed products (e.g., 2-(propan-2-yl)ethanol) or racemization artifacts.
- Chiral stability studies : Incubate the compound at 40°C/75% RH for 14 days and monitor e.e. via HPLC.
- Biological assay controls : Include enantiomerically pure (S)-isomer as a negative control to validate target specificity .
Q. What strategies are recommended for optimizing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Key protocols:
- pH stability : Prepare solutions in buffers (pH 1–10), incubate at 25°C for 24h, and quantify degradation via HPLC. Morpholine rings are prone to hydrolysis in acidic conditions (pH < 3).
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >150°C).
- Light sensitivity : Store in amber vials under nitrogen; monitor photodegradation via UV-Vis spectroscopy (λ = 230–300 nm).
Stability data guide storage conditions (e.g., 2–8°C, desiccated) .
Q. How does computational modeling contribute to understanding the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and dynamics:
Docking : The morpholine oxygen and isopropyl group form hydrogen bonds and hydrophobic interactions with targets (e.g., G protein-coupled receptors).
Free-energy calculations : MMPBSA/GBSA methods quantify binding affinity (ΔG) and identify critical residues.
SAR studies : Modify substituents (e.g., replacing isopropyl with cyclopropyl) and simulate activity changes.
These models prioritize synthetic targets and reduce experimental trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
